molecular formula C11H11NO2 B1279576 4-(3,5-Dimethylisoxazol-4-YL)phenol CAS No. 875628-75-4

4-(3,5-Dimethylisoxazol-4-YL)phenol

Cat. No.: B1279576
CAS No.: 875628-75-4
M. Wt: 189.21 g/mol
InChI Key: KETDAHHUUHZPRG-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylisoxazol-4-YL)phenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenol group attached to the isoxazole ring, which is substituted with two methyl groups at positions 3 and 5. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylisoxazol-4-YL)phenol can be achieved through several synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported as an efficient method for producing isoxazole derivatives, including this compound . This method offers advantages such as reduced reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylisoxazol-4-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(3,5-Dimethylisoxazol-4-YL)phenol has several scientific research applications:

Comparison with Similar Compounds

4-(3,5-Dimethylisoxazol-4-YL)phenol can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its phenol group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETDAHHUUHZPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470020
Record name 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875628-75-4
Record name 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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